Zamifenacin

Description

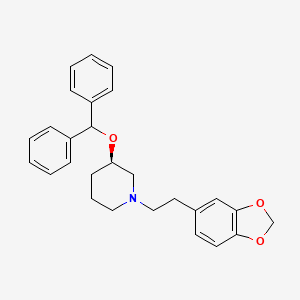

zamifenacin is the (R)-isomer; RN given for (+-)-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFQGRSKSQXRI-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047257 | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127308-82-1 | |

| Record name | Zamifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zamifenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAMIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Zamifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin, also known as UK-76,654, is a potent and selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action involves the competitive blockade of acetylcholine (ACh) binding to M3 receptors, which are predominantly located on smooth muscle cells and glandular tissues.[2][3] This antagonism inhibits the downstream signaling cascade responsible for smooth muscle contraction and glandular secretion. Due to its selectivity for the M3 receptor subtype, particularly in the gastrointestinal tract, this compound has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its receptor binding profile, functional activity, the underlying signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Profile of this compound

The affinity of this compound for muscarinic receptor subtypes has been quantified through radioligand binding assays. These studies typically involve competition binding experiments where this compound competes with a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), for binding to receptors in tissue homogenates or cell lines expressing specific muscarinic receptor subtypes. The results are expressed as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a greater binding affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi (mean ± SEM) | Reference |

| M1 | Rat cerebral cortex | [3H]NMS | 7.90 ± 0.08 | |

| M2 | Rat myocardium | [3H]NMS | 7.93 ± 0.13 | |

| M3 | Rat submaxillary gland | [3H]NMS | 8.52 ± 0.04 | |

| M4 | Rabbit lung | [3H]NMS | 7.78 ± 0.04 |

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes.

Functional Antagonist Activity

The functional antagonist activity of this compound has been assessed in isolated organ bath experiments. In these assays, the ability of this compound to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is measured. The results are often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value signifies greater antagonist potency.

| Tissue Preparation | Putative Receptor | Agonist | pA2 (mean ± SEM) or pKB | Reference |

| Guinea-pig ileum | M3 | Carbachol | 9.31 ± 0.06 | |

| Guinea-pig oesophageal muscularis mucosae | M3 | Carbachol | 8.84 ± 0.04 | |

| Guinea-pig trachea | M3 | Carbachol | 8.16 ± 0.04 | |

| Guinea-pig urinary bladder | M3 | Carbachol | 7.57 ± 0.15 | |

| Canine saphenous vein | M1 | Carbachol | 7.93 ± 0.09 | |

| Guinea-pig left atria | M2 | Carbachol | 6.60 ± 0.04 | |

| CHO-K1 cells expressing human M3 receptors | M3 | Carbachol | 7.6 | |

| CHO-K1 cells expressing human M5 receptors | M5 | Carbachol | 7.6 |

Table 2: Functional Antagonist Potency of this compound.

Signaling Pathways

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. This compound, as a competitive antagonist, prevents the initiation of this signaling cascade by blocking the binding of acetylcholine.

M3 Receptor Signaling Pathway Blocked by this compound

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the pKi of a compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex for M1, rat submaxillary gland for M3) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (e.g., [3H]NMS) and a range of concentrations of the unlabeled competitor drug (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine). The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Isolated Organ Bath Functional Assay (General Protocol)

This protocol describes the general methodology for determining the pA2 value of an antagonist like this compound in an isolated tissue preparation.

Caption: Workflow for an isolated organ bath functional assay.

Detailed Methodology:

-

Tissue Preparation: A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and placed in physiological salt solution (e.g., Tyrode's solution).

-

Mounting: The tissue segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the contractile response.

-

Washout: The tissue is washed with fresh physiological salt solution to return to baseline.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined time.

-

Repeat Agonist CRC: The agonist CRC is repeated in the presence of this compound. This step is typically repeated with several different concentrations of this compound.

-

Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log molar concentration of this compound. The pA2 value is the intercept of the regression line with the x-axis. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Clinical Relevance: Irritable Bowel Syndrome (IBS)

The selective M3 antagonist properties of this compound made it a candidate for the treatment of IBS, particularly the diarrhea-predominant subtype (IBS-D). The rationale is that by blocking M3 receptors in the gut, this compound can reduce the excessive smooth muscle contractions and motility that contribute to the symptoms of IBS.

A clinical study in patients with IBS demonstrated that a single 40 mg dose of this compound significantly reduced both fasting and postprandial colonic motor activity. This effect was observed with minimal anticholinergic side effects, highlighting the potential benefit of M3 selectivity.

Clinical Trial Protocol Outline (this compound in IBS)

Caption: Outline of a clinical trial investigating this compound in IBS.

Conclusion

This compound's mechanism of action is centered on its potent and selective competitive antagonism of the muscarinic M3 receptor. This has been robustly demonstrated through in vitro radioligand binding and functional assays. By blocking the Gq/11-PLC signaling pathway, this compound effectively inhibits M3 receptor-mediated smooth muscle contraction. This targeted action, particularly within the gastrointestinal tract, has been explored clinically for the management of irritable bowel syndrome, providing a clear link between its molecular mechanism and therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other selective muscarinic receptor modulators.

References

Zamifenacin's M3 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the M3 receptor selectivity of zamifenacin, a potent muscarinic receptor antagonist. The document collates binding affinity and functional activity data from key preclinical studies, details the experimental protocols used for these assessments, and visualizes the core signaling pathway and experimental workflows.

Quantitative Analysis of M3 Receptor Selectivity

This compound demonstrates a notable selectivity for the muscarinic M3 receptor subtype over other muscarinic receptors (M1, M2, M4, and M5). This selectivity has been characterized through both radioligand binding assays and functional studies in various tissues.[1][2] The data presented below is collated from seminal in vitro studies.

Binding Affinity Data

Radioligand binding studies competitively measure the affinity of this compound for different muscarinic receptor subtypes. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi (mean ± SEM) | Selectivity Ratio (M3/other) |

| M1 | Rat Cerebral Cortex | [³H]-pirenzepine | 7.90 ± 0.08 | 4.2-fold vs. M3 (Submaxillary) |

| M2 | Rat Myocardium | [³H]-AF-DX 384 | 7.93 ± 0.13 | 3.9-fold vs. M3 (Submaxillary) |

| M3 | Rat Submaxillary Gland | [³H]-4-DAMP | 8.52 ± 0.04 | - |

| M4 | Rabbit Lung | [³H]-pirenzepine | 7.78 ± 0.04 | 5.5-fold vs. M3 (Submaxillary) |

| M5 | CHO-K1 Cells | [³H]-inositol phosphates | 7.6 | 8.3-fold vs. M3 (Submaxillary) |

Data compiled from Watson et al., 1995 and other sources.[1][3]

Functional Antagonist Activity

Functional studies assess the ability of this compound to inhibit the physiological response mediated by the activation of different muscarinic receptor subtypes. The antagonist activity is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Receptor Subtype (Putative) | Tissue Preparation | Agonist | pA2 (mean ± SEM) | Selectivity Ratio (M3/M2) |

| M1 | Canine Saphenous Vein | McN-A-343 | 7.93 ± 0.09 | - |

| M2 | Guinea-pig Left Atria | Carbachol | 6.60 ± 0.04 | - |

| M3 | Guinea-pig Ileum | Carbachol | 9.31 ± 0.06 | 513-fold |

| M3 | Guinea-pig Oesophageal Muscularis Mucosae | Carbachol | 8.84 ± 0.04 | 174-fold |

| M3 | Guinea-pig Trachea | Carbachol | 8.16 ± 0.04 | 36-fold |

| M3 | Guinea-pig Urinary Bladder | Carbachol | 7.57 ± 0.15 | 9-fold |

Data compiled from Watson et al., 1995.

The degree of M3/M2 receptor selectivity for this compound is dependent on the M3 receptor preparation being studied. Notably, this compound exhibits a 135-fold selectivity for M3 receptors in the guinea pig ileum over M2 receptors in the atria.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative analysis of this compound's M3 receptor selectivity.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes M1, M2, M3, and M4.

Materials:

-

Tissues: Rat cerebral cortex (for M1), rat myocardium (for M2), rat submaxillary gland (for M3), rabbit lung (for M4).

-

Radioligands: [³H]-pirenzepine (for M1 and M4), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).

-

Test Compound: this compound.

-

Buffer: Typically a phosphate or Tris-based buffer at physiological pH.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize the specific tissues in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Tissues

These experiments measure the effect of an antagonist on the physiological response of a tissue to an agonist.

Objective: To determine the apparent affinity (pA2) of this compound as a competitive antagonist at different muscarinic receptor subtypes.

Materials:

-

Tissues: Canine saphenous vein (for M1), guinea-pig left atria (for M2), guinea-pig ileum, oesophageal muscularis mucosae, trachea, and urinary bladder (for M3).

-

Agonists: McN-A-343 (for M1), Carbachol (for M2 and M3).

-

Test Compound: this compound.

-

Organ Bath System: With physiological salt solution, temperature control, and aeration.

-

Transducer and Recording System: To measure tissue contraction or relaxation.

Protocol:

-

Tissue Preparation: Dissect the desired tissues and mount them in organ baths containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., contraction).

-

Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Cumulative Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

-

Data Analysis: Construct Schild plots by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Caption: M3 muscarinic receptor signaling cascade via the Gq/PLC pathway.

Experimental Workflow for Determining Receptor Selectivity

This diagram outlines the general process for assessing the selectivity of a compound like this compound for the M3 receptor.

Caption: Workflow for determining muscarinic receptor selectivity profile.

References

- 1. Characterization of the interaction of this compound at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Zamifenacin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective Muscarinic M3 Receptor Antagonist

Introduction

Zamifenacin, also known as UK-76,654, is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2] Developed for the potential treatment of irritable bowel syndrome (IBS), its mechanism of action centers on the modulation of smooth muscle contractility in the gastrointestinal (GI) tract.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and an analysis of the structural features crucial for its activity and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of muscarinic receptor pharmacology and the development of novel therapeutics for disorders involving smooth muscle dysfunction.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high affinity and selectivity for the M3 muscarinic receptor subtype. This selectivity is particularly pronounced in gut-related tissues, underpinning its therapeutic rationale for IBS.

Binding Affinity

Radioligand binding studies have been instrumental in quantifying the affinity of this compound for various muscarinic receptor subtypes. These assays typically employ a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), to compete with the unlabeled ligand (this compound) for receptor binding. The inhibitory constant (pKi), a measure of binding affinity, is then determined.

| Receptor Subtype | Tissue/Cell Line | pKi | Reference |

| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |

| M2 | Rat Myocardium | 7.93 ± 0.13 | |

| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | |

| M4 | Rabbit Lung | 7.78 ± 0.04 |

Table 1: Binding affinities (pKi) of this compound for muscarinic receptor subtypes determined by radioligand binding assays.

Functional Activity

Functional assays assess the ability of a ligand to modulate receptor activity in response to an agonist. For this compound, these studies have been conducted in various isolated tissue preparations, providing insights into its antagonist potency (expressed as pA2) and tissue selectivity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Putative Receptor Subtype(s) | pA2 / Apparent Affinity (pKi) | Reference |

| Guinea-pig Ileum | M3 | 9.31 ± 0.06 (pA2) | |

| Guinea-pig Oesophageal Muscularis Mucosae | M3 | 8.84 ± 0.04 (pA2) | |

| Guinea-pig Trachea | M3 | 8.16 ± 0.04 (pA2) | |

| Guinea-pig Urinary Bladder | M3 | 7.57 ± 0.15 (pA2) | |

| Canine Saphenous Vein | M1 | 7.93 ± 0.09 (pA2) | |

| Guinea-pig Left Atria | M2 | 6.60 ± 0.04 (pA2) | |

| Guinea Pig Ileum | M3 | 9.27 (pA2) | |

| Rabbit Vas Deferens | M1/M4 | 78-fold selectivity over M1/M4 | |

| Guinea Pig Atria | M2 | 135-fold selectivity over M2 | |

| Salivary Gland | M3 | 7.97 (pKi) |

Table 2: Functional antagonist activity of this compound in various tissue preparations.

The data clearly demonstrates this compound's high potency at the M3 receptor in the guinea pig ileum (pA2 ≈ 9.3), a model for intestinal smooth muscle. Its selectivity for ileal M3 receptors over atrial M2 receptors is a key feature, suggesting a reduced potential for cardiovascular side effects.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis for this compound is limited by the lack of publicly available data on its analogues. However, by examining the key structural features of the parent molecule and drawing parallels with other M3 selective antagonists, we can infer the contributions of different moieties to its activity and selectivity.

Chemical Structure of this compound: (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine

The core structure of this compound can be dissected into three key components:

-

The Diphenylmethoxy Moiety: This bulky, lipophilic group is a common feature in many muscarinic antagonists. It is believed to interact with a hydrophobic pocket within the receptor, contributing significantly to the overall binding affinity. The two phenyl rings provide extensive van der Waals interactions, anchoring the molecule in the binding site.

-

The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for the interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes. The protonated nitrogen at physiological pH forms a key ionic bond with this aspartate, which is a primary determinant of muscarinic antagonist binding. The (R)-stereochemistry at the 3-position of the piperidine ring is likely optimal for orienting the diphenylmethoxy group within the binding pocket.

-

The 1,3-Benzodioxolylethyl Substituent: This group, attached to the piperidine nitrogen, is a key determinant of this compound's M3 selectivity, particularly its gut-selectivity. This extended, relatively rigid substituent likely explores a secondary binding pocket or "exosite" that differs between muscarinic receptor subtypes. The 1,3-benzodioxole (or methylenedioxyphenyl) group may engage in specific interactions, such as hydrogen bonding or pi-stacking, with non-conserved amino acid residues in the M3 receptor, leading to enhanced affinity and selectivity.

While specific SAR data for this compound analogues is unavailable, studies on other M3 selective antagonists suggest that modifications to the N-substituent can dramatically impact subtype selectivity.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay ([³H]N-methylscopolamine)

This competitive binding assay determines the affinity of a test compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for M1, M2, M3, and M4 muscarinic receptor subtypes.

Materials:

-

Membrane preparations from tissues or cells expressing the desired muscarinic receptor subtype (e.g., rat cerebral cortex for M1, rat myocardium for M2, rat submaxillary gland for M3, rabbit lung for M4).

-

[³H]N-methylscopolamine ([³H]NMS) as the radioligand.

-

This compound as the competing unlabeled ligand.

-

Atropine (a non-selective muscarinic antagonist) for determining non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a final volume of 1 mL of assay buffer, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of [³H]NMS (close to its Kd) and varying concentrations of this compound.

-

Controls:

-

Total Binding: Incubate membranes with [³H]NMS only.

-

Non-specific Binding: Incubate membranes with [³H]NMS in the presence of a high concentration of atropine (e.g., 1 µM).

-

-

Equilibration: Incubate all samples at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Guinea Pig Ileum Contraction)

This assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound for the M3 receptor in a physiologically relevant tissue.

Materials:

-

Guinea pig ileum.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and recording equipment.

-

Carbachol (a stable acetylcholine analogue) as the agonist.

-

This compound as the antagonist.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath under a resting tension.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), during which it is washed periodically.

-

Control Response: A cumulative concentration-response curve to carbachol is generated to establish a baseline.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

-

Second Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

-

Data Analysis:

-

The concentration-response curves for carbachol in the absence and presence of this compound are plotted.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild plot.

-

Signaling Pathways

This compound, as a competitive antagonist, does not activate signaling pathways itself. Instead, it blocks the downstream signaling initiated by the binding of the endogenous agonist, acetylcholine, to the M3 receptor.

The M3 receptor is a Gq-protein coupled receptor (GPCR). Upon acetylcholine binding, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain and smooth muscle contraction.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist with a clear pharmacological rationale for its investigation in disorders characterized by gut smooth muscle hypermotility, such as IBS. Its high affinity for the M3 receptor, coupled with its selectivity over the M2 subtype, suggests a favorable therapeutic window with a reduced risk of cardiac side effects. While a detailed SAR based on a series of analogues is not publicly available, analysis of its chemical structure indicates that the diphenylmethoxy, piperidine, and 1,3-benzodioxolylethyl moieties are all critical for its potent and selective antagonist activity. The experimental protocols described herein provide a framework for the continued investigation and development of novel M3 selective antagonists. Future research, including the synthesis and evaluation of this compound analogues and co-crystallization studies with the M3 receptor, would provide a more granular understanding of its SAR and pave the way for the design of next-generation gut-selective muscarinic antagonists.

References

The In Vivo Pharmacokinetic Profile of Zamifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor, investigated for its therapeutic potential in conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).[1] A thorough understanding of its in vivo pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound across various species, including detailed experimental methodologies and relevant signaling pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The key quantitative parameters are summarized in the tables below, offering a comparative view of the drug's disposition across species.

Intravenous Administration

Following intravenous administration, this compound exhibits high plasma clearance and a large volume of distribution in preclinical species, leading to relatively short terminal elimination half-lives.[2]

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 5.3 | 5.0 | 1.0 |

| Plasma Clearance (mL/min/kg) | 68 | 35 | 39 |

| Volume of Distribution (L/kg) | 12.5 | 19.0 | 3.5 |

| Terminal Half-life (h) | 2.1 | 6.0 | 1.1 |

| Data sourced from MedchemExpress.[2] |

Oral Administration

Oral bioavailability of this compound varies significantly across species, with dogs showing complete absorption.[2]

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 13.2 | 20 | 5 |

| Cmax (ng/mL) | 92 | 905 | 416 |

| Terminal Half-life (h) | 2.1 | 6.0 | 1.1 |

| Oral Bioavailability (%) | 26 | 64 | 100 |

| Data sourced from MedchemExpress.[2] |

Absorption

This compound demonstrates moderate to high oral bioavailability in preclinical species. In humans, this compound has been shown to be effective in reducing colonic motor activity when administered orally, suggesting sufficient absorption to achieve therapeutic concentrations.

Distribution

This compound is characterized by a large volume of distribution in mice, rats, and dogs, indicating extensive tissue distribution.

Metabolism

The primary metabolic pathway for this compound involves the opening of the methylenedioxy ring to form a catechol metabolite. This catechol intermediate is then subject to further metabolism. In humans, it is excreted as a glucuronide conjugate. In animal species, the catechol is further metabolized through mono-methylation.

Excretion

Metabolism is the principal route of clearance for this compound. The specific routes and proportions of renal and fecal excretion of metabolites have not been fully detailed in the available literature.

Signaling Pathway and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the M3 muscarinic receptor. This receptor is coupled to Gq proteins. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical in vivo pharmacokinetic study for a compound like this compound follows a standardized workflow to ensure robust and reproducible data.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not exhaustively published. However, based on the available literature and standard practices in the field, the following methodologies can be outlined.

Animal Models and Dosing

-

Species : Studies have utilized male CDl mice (mean weight 23 g), male and female CD rats (mean weight 210 g), and male and female beagle dogs (13-16 kg).

-

Intravenous Administration : this compound was administered intravenously via the cephalic vein in dogs. For rats, blood samples were collected from the vena cava, implying a likely administration route such as the jugular or femoral vein.

-

Oral Administration : Oral doses were administered by gavage tube.

Blood Sample Collection and Processing

-

Sampling Sites : In rats, blood samples were collected from the vena cava. In dogs, indwelling saphenous vein cannulae were used for the initial 7 hours, followed by venepuncture of the cephalic vein.

-

Sample Processing : Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method

While a specific, validated HPLC or LC-MS/MS method for this compound is not detailed in the primary literature, a general approach for the quantification of small molecules in biological matrices would be employed.

-

Sample Preparation : This would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites from plasma proteins and other endogenous components.

-

Chromatographic Separation : Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to separate the parent drug from its metabolites.

-

Detection : Mass spectrometry (MS/MS) is the standard for sensitive and selective quantification of drugs and metabolites in biological samples.

Clinical Study Protocol for Colonic Motility

In a clinical setting to assess the efficacy of this compound in IBS patients, the following protocol was used:

-

Study Design : A multicentre, double-blind, parallel-group, placebo-controlled study.

-

Participants : 36 patients with irritable bowel syndrome (aged 25-68 years; 19 male).

-

Intervention : A single oral dose of this compound (10 mg or 40 mg) or placebo.

-

Outcome Measurement : Fasting (30 min) and fed (60 min) colonic motor activity was assessed using a five-channel solid-state catheter introduced by colonoscopy to a depth of 35 cm in an unprepared colon.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by variable oral bioavailability, extensive tissue distribution, and clearance primarily through metabolism. The main metabolic pathway involves the formation of a catechol, which is subsequently conjugated or methylated. As a potent M3 muscarinic receptor antagonist, its mechanism of action is well-understood within the context of Gq-protein signaling pathways. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key in vivo pharmacokinetic data and outlining the experimental approaches used to generate this information. Further studies detailing the complete metabolite profile and specific bioanalytical methods would provide a more comprehensive understanding of this compound's disposition in vivo.

References

The Discovery and Synthesis of Zamifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamifenacin, chemically known as (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine, is a potent and selective muscarinic M3 receptor antagonist.[1] It was investigated for its therapeutic potential in treating disorders related to smooth muscle contractility, such as irritable bowel syndrome (IBS).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols for key assays, comprehensive tables of quantitative data, and visualizations of relevant pathways and workflows are presented to support researchers and professionals in the field of drug development. Although development of this compound was discontinued, the information herein serves as a valuable resource for understanding selective M3 receptor antagonists.[4]

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for agents that could selectively target muscarinic M3 receptors. These receptors are predominantly located on smooth muscle cells and are responsible for mediating contractile responses. In conditions like IBS, hyperactivity of these receptors in the gastrointestinal tract contributes to symptoms. The rationale was to develop an M3-selective antagonist that could inhibit gut motility without causing the systemic side effects associated with non-selective muscarinic blockers, such as cardiovascular effects. This compound emerged as a promising candidate due to its high affinity and selectivity for the M3 receptor subtype.

Chemical Synthesis of this compound

While a detailed, publicly available step-by-step synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and the synthesis of analogous piperidine derivatives. The proposed synthesis involves a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway:

The synthesis can be logically divided into the preparation of two key intermediates: (R)-3-(diphenylmethoxy)piperidine and 2-(1,3-benzodioxol-5-yl)ethyl bromide , followed by their coupling.

Step 1: Synthesis of (R)-3-(diphenylmethoxy)piperidine

This intermediate can be prepared from (R)-1-Boc-3-hydroxypiperidine.

-

Reaction 1: O-alkylation of (R)-1-Boc-3-hydroxypiperidine.

-

(R)-1-Boc-3-hydroxypiperidine is reacted with diphenylmethyl bromide (or chloride) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

-

Reaction 2: Deprotection of the Boc group.

-

The resulting N-Boc protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield (R)-3-(diphenylmethoxy)piperidine.

-

Step 2: Synthesis of 2-(1,3-benzodioxol-5-yl)ethyl bromide

This intermediate can be synthesized from 1,3-benzodioxole-5-carbaldehyde.

-

Reaction 1: Wittig reaction.

-

1,3-benzodioxole-5-carbaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide (e.g., from methyltriphenylphosphonium bromide) to form the corresponding styrene derivative.

-

-

Reaction 2: Hydroboration-oxidation.

-

The styrene derivative is then subjected to hydroboration-oxidation to yield 2-(1,3-benzodioxol-5-yl)ethanol.

-

-

Reaction 3: Bromination.

-

The alcohol is then converted to the desired bromide using a brominating agent like phosphorus tribromide (PBr₃).

-

Step 3: Coupling and Final Product Formation

-

Reaction: N-alkylation.

-

(R)-3-(diphenylmethoxy)piperidine is alkylated with 2-(1,3-benzodioxol-5-yl)ethyl bromide in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) to yield this compound.

-

-

Final Salt Formation:

-

The free base of this compound can be converted to its fumarate salt by treatment with fumaric acid in a suitable solvent like ethanol.

-

Mechanism of Action

This compound is a competitive antagonist of the muscarinic M3 acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. By competitively blocking the binding of acetylcholine to the M3 receptor, this compound inhibits this signaling pathway, resulting in smooth muscle relaxation.

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

| Receptor Subtype | Tissue Source | pKi (mean ± SEM) | Reference |

| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |

| M2 | Rat Myocardium | 7.93 ± 0.13 | |

| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | |

| M4 | Rabbit Lung | 7.78 ± 0.04 |

Table 2: Functional Antagonist Affinities (pA₂ or apparent pKi)

| Receptor Subtype | Tissue Preparation | Apparent Affinity (mean ± SEM) | Reference |

| M1 (putative) | Canine Saphenous Vein | 7.93 ± 0.09 | |

| M2 | Guinea-pig Left Atria | 6.60 ± 0.04 | |

| M3 | Guinea-pig Ileum | 9.31 ± 0.06 | |

| M3 | Guinea-pig Oesophageal Muscularis Mucosae | 8.84 ± 0.04 | |

| M3 | Guinea-pig Trachea | 8.16 ± 0.04 | |

| M3 | Guinea-pig Urinary Bladder | 7.57 ± 0.15 |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

-

Tissue homogenates from rat cerebral cortex (M1), rat myocardium (M2), rat submaxillary gland (M3), and rabbit lung (M4).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Atropine for determination of non-specific binding.

-

This compound test solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare tissue membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]-NMS, the tissue membrane preparation, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of atropine (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Functional Assay

Objective: To determine the functional antagonist activity (pA₂) of this compound at M3 receptors.

Materials:

-

Male guinea pig.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), gassed with 95% O₂ / 5% CO₂.

-

Organ bath with an isometric transducer.

-

Carbachol (a muscarinic agonist).

-

This compound test solutions.

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

-

Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a specified period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve for carbachol in the presence of this compound.

-

Repeat steps 5-7 with increasing concentrations of this compound.

-

Analyze the data using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve.

Caption: Workflow for Guinea Pig Ileum Functional Assay.

Conclusion

This compound is a well-characterized selective muscarinic M3 receptor antagonist that demonstrated efficacy in preclinical and early clinical studies for inhibiting gut motility. Its discovery was based on the rationale of targeting M3 receptors to achieve therapeutic benefits in gastrointestinal hypermotility disorders with an improved side-effect profile compared to non-selective antagonists. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound. The detailed protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug development. Although its clinical development was halted, the study of this compound has contributed significantly to the understanding of selective M3 receptor antagonism.

References

- 1. Characterization of the interaction of this compound at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 3. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Zamifenacin's Effects on Gut Motility: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zamifenacin (also known as UK-76,654) is a potent and selective muscarinic M3 receptor antagonist that has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypercontractility, such as Irritable Bowel Syndrome (IBS).[1][2] Acetylcholine is a primary neurotransmitter regulating gastrointestinal motility, acting through muscarinic receptors on smooth muscle cells. The M3 receptor subtype is predominantly responsible for mediating smooth muscle contraction in the gut. This compound's high affinity and selectivity for the M3 receptor allow it to effectively inhibit gut motility with a reduced incidence of the systemic anticholinergic side effects associated with non-selective antagonists, such as cardiovascular or salivary effects.[1] This document provides a comprehensive technical overview of this compound's pharmacological profile, its effects on gut motility demonstrated in preclinical and clinical studies, and the detailed methodologies employed in these evaluations.

Mechanism of Action: Selective M3 Receptor Antagonism

Gastrointestinal smooth muscle contractility is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to muscarinic receptors on the surface of smooth muscle cells. While several subtypes exist, the M3 receptor is the key subtype coupled to the Gq/11 protein, which upon activation, initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) concentrations, ultimately triggering smooth muscle contraction.[3]

This compound functions as a competitive antagonist at the muscarinic M3 receptor.[4] By binding to the M3 receptor with high affinity, it prevents ACh from binding and initiating the contractile signaling pathway. Its selectivity for the M3 receptor over other subtypes, particularly the M2 receptor (prevalent in cardiac tissue), is crucial to its gut-selective action and favorable side-effect profile.

Pharmacological Profile

This compound's pharmacological activity is defined by its high affinity for muscarinic receptors, particularly the M3 subtype found in gut smooth muscle. This selectivity has been quantified through both radioligand binding assays and in vitro functional studies.

Receptor Binding Affinity

Radioligand binding studies were conducted to determine this compound's affinity (pKi) for various muscarinic receptor subtypes. These experiments typically involve using tissue homogenates rich in a specific receptor subtype and measuring the displacement of a radiolabeled ligand by this compound. The results demonstrate a competitive interaction and reveal its binding profile across M1, M2, M3, and M4 receptors.

Table 1: this compound Muscarinic Receptor Binding Affinities (pKi)

| Receptor Subtype | Tissue Source | pKi Value | Reference(s) |

|---|---|---|---|

| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |

| M2 | Rat Myocardium | 7.93 ± 0.13 | |

| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 |

| M4 | Rabbit Lung | 7.78 ± 0.04 | |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher value indicates greater binding affinity.

In Vitro Functional Antagonism

Functional assays on isolated tissues provide a measure of a drug's potency in a physiological context. For this compound, these studies confirmed its role as a surmountable antagonist and highlighted a significant degree of selectivity for M3 receptors in the guinea pig ileum over M2 receptors in the atria. The data also show that this compound's affinity for M3 receptors can vary between different tissues.

Table 2: this compound Functional Affinity (pA2 / Apparent Affinity) in Isolated Tissues

| Tissue Preparation | Receptor Subtype | Apparent Affinity Value | Reference(s) |

|---|---|---|---|

| Guinea Pig Ileum | M3 | 9.31 ± 0.06 (pA2: 9.27) | |

| Guinea Pig Oesophageal Muscularis Mucosae | M3 | 8.84 ± 0.04 | |

| Guinea Pig Trachea | M3 | 8.16 ± 0.04 | |

| Guinea Pig Salivary Gland | M3 | pKi 7.97 | |

| Guinea Pig Urinary Bladder | M3 | 7.57 ± 0.15 | |

| Guinea Pig Left Atria | M2 | 6.60 ± 0.04 |

| Canine Saphenous Vein | Putative M1 | 7.93 ± 0.09 | |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Based on the functional data from the guinea pig ileum (M3) and atria (M2), this compound demonstrates a 135-fold selectivity for the gut M3 receptor.

Preclinical and Clinical Efficacy

The functional selectivity of this compound observed in vitro translates to potent and targeted inhibition of gastrointestinal motility in both animal models and human subjects.

In Vitro Motility Studies

Experimental Protocol: Guinea Pig Ileum Assay The guinea pig ileum preparation is a classic pharmacological model for studying the effects of drugs on intestinal smooth muscle contraction, which is rich in M3 receptors.

-

Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and cleaned of mesenteric attachments.

-

Organ Bath Setup: The ileum segment is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

-

Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Contraction Induction: Contractions are induced by adding a muscarinic agonist (e.g., carbachol) to the bath in a cumulative manner to generate a concentration-response curve.

-

Antagonist Incubation: To test this compound, the tissue is incubated with a specific concentration of the drug for a set period before repeating the agonist concentration-response curve.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate its pA2 value, quantifying its antagonist potency.

In Vivo and Clinical Motility Studies

In animal models, this compound was shown to potently inhibit gut motility without causing cardiovascular effects and demonstrated selectivity over the inhibition of salivary secretion. These promising preclinical results led to studies in humans.

A key clinical trial investigated the effects of this compound on colonic motility in patients with IBS. The results showed a significant, dose-dependent reduction in motor activity, particularly in the postprandial state.

Table 3: Effect of a Single Dose of this compound on Fed Colonic Motility in IBS Patients

| Motility Parameter | Placebo | This compound (10 mg) | This compound (40 mg) |

|---|---|---|---|

| Mean Amplitude of Contractions | No significant change | Non-significant reduction | Significant reduction (P < 0.05) |

| Number of Contractions | No significant change | Non-significant reduction | Significant reduction (P < 0.05) |

| Percentage Duration of Contractions | No significant change | Non-significant reduction | Significant reduction (P < 0.05) |

| Activity Index | No significant change | Non-significant reduction | Significant reduction (P < 0.05) |

| Motility Index | No significant change | Non-significant reduction | Significant reduction (P < 0.05) |

(Data summarized from Houghton et al., 1997)

The 40 mg dose profoundly reduced colonic motility, while the 10 mg dose produced a smaller, statistically non-significant effect. Importantly, these effects were achieved with only mild and transient side effects, comparable to placebo, confirming the drug's tolerability.

Experimental Protocol: Clinical Colonic Motility Study

-

Patient Recruitment: 36 patients diagnosed with Irritable Bowel Syndrome (IBS) were enrolled.

-

Study Design: The study was a multicenter, double-blind, parallel-group, placebo-controlled trial. Patients were randomized to receive a single dose of placebo, 10 mg this compound, or 40 mg this compound.

-

Motility Measurement: Colonic motility was assessed using a five-channel solid-state catheter. The catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon to avoid the confounding effects of bowel preparation.

-

Recording Protocol: Motor activity was recorded for a 30-minute fasting period, after which the study drug was administered. Following a meal, motility was recorded for an additional 60-minute "fed" period.

-

Data Analysis: Various motility parameters, including the amplitude and number of contractions and overall motility indices, were calculated and compared between the placebo and active treatment groups. Statistical significance was set at P < 0.05.

Conclusion

This compound is a selective muscarinic M3 receptor antagonist with high affinity for M3 receptors in the gastrointestinal tract. Its pharmacological profile is characterized by a potent, competitive, and surmountable antagonism that is significantly more pronounced at gut M3 receptors than at cardiac M2 receptors, conferring a desirable safety margin. Preclinical and clinical studies have consistently demonstrated that this compound effectively reduces gut motility. In patients with Irritable Bowel Syndrome, a single 40 mg dose significantly diminishes both fasting and, most notably, postprandial colonic motor activity without causing significant anticholinergic side effects. This body of evidence establishes this compound as a well-characterized, gut-selective agent for modulating gastrointestinal motility, representing a promising therapeutic concept for disorders involving smooth muscle hyperactivity.

References

- 1. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New developments in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the interaction of this compound at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Zamifenacin for Irritable Bowel Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. One of the key pathophysiological features of IBS, particularly the diarrhea-predominant subtype (IBS-D), is dysregulated colonic motility. Zamifenacin (UK-76,654) is a potent and selective antagonist of the muscarinic M3 receptor, which plays a crucial role in mediating smooth muscle contraction in the gastrointestinal tract.[1][2][3] This technical guide provides an in-depth overview of the research on this compound for the treatment of IBS, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.

Mechanism of Action: Selective M3 Receptor Antagonism

This compound exerts its pharmacological effect through competitive antagonism of the muscarinic M3 receptor.[4] In the gastrointestinal tract, acetylcholine released from enteric neurons binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, this compound effectively reduces the contractile activity of the gut.[1]

In vitro studies have demonstrated this compound's high affinity for the M3 receptor, with a pKi value of 8.52 in the rat submaxillary gland. Functional studies have further established its selectivity for M3 receptors in various smooth muscle tissues, including the guinea-pig ileum (pA2 value of 9.31), over M2 receptors found in cardiac atria. This gut-selective action is a key characteristic of this compound, suggesting a favorable side-effect profile with minimal cardiovascular effects.

M3 Receptor Signaling Pathway in Gastrointestinal Smooth Muscle

The binding of acetylcholine to the M3 receptor on gastrointestinal smooth muscle cells triggers a Gq/11 protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire downstream signaling cascade.

Preclinical and Clinical Data

Pharmacokinetics

Pharmacokinetic data for this compound is primarily available from animal studies, with limited information in humans.

Table 1: Pharmacokinetic Parameters of this compound in Animals

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) |

| Mouse | Oral | 13.2 | 92 | 2.1 | 26 |

| Rat | Oral | 20 | 905 | 6.0 | 64 |

| Dog | Oral | 5 | 416 | 1.1 | 100 |

Note: This data is for reference only and has not been independently confirmed.

Human pharmacokinetic data is limited in the publicly available literature. One study by Beaumont et al. (1996) investigated the pharmacokinetics and metabolism of this compound in humans, but the full quantitative data is not readily accessible.

Clinical Efficacy in Irritable Bowel Syndrome

The primary clinical evidence for this compound's efficacy in IBS comes from a multicentre, double-blind, parallel-group, placebo-controlled study conducted by Houghton et al. (1997). This study investigated the effect of single oral doses of this compound (10 mg and 40 mg) on colonic motility in patients with IBS.

Table 2: Summary of Clinical Trial Findings for this compound in IBS (Houghton et al., 1997)

| Parameter | Placebo | This compound (10 mg) | This compound (40 mg) |

| Study Design | Multicentre, double-blind, parallel-group, placebo-controlled | ||

| Patient Population | 36 patients with IBS (aged 25-68 years; 19 male) | ||

| Intervention | Single oral dose | ||

| Primary Outcome | Colonic motor activity (fasting and fed) | ||

| Effect on Colonic Motility | |||

| Mean Amplitude of Contractions | No significant change | No statistically significant reduction | Significant reduction (P < 0.05) |

| Number of Contractions | No significant change | No statistically significant reduction | Significant reduction (P < 0.05) |

| Percentage Duration of Contractions | No significant change | No statistically significant reduction | Significant reduction (P < 0.05) |

| Activity Index | No significant change | No statistically significant reduction | Significant reduction (P < 0.05) |

| Motility Index | No significant change | No statistically significant reduction | Significant reduction (P < 0.05) |

| Key Conclusion | A single 40 mg dose of this compound profoundly reduced colonic motility, particularly after a meal. |

Note: Specific quantitative data (e.g., mean values and standard deviations) were not available in the reviewed literature.

Safety and Tolerability

In the Houghton et al. (1997) study, this compound was well-tolerated. Three patients in the placebo group and three patients receiving this compound reported mild and transient side effects. The study concluded that a single 40 mg dose of this compound significantly reduces colonic motility in IBS patients without significant antimuscarinic side effects. Studies in healthy volunteers also indicated that this compound was well-tolerated and efficacious in inhibiting gut motility.

Experimental Protocols

Clinical Trial of this compound on Colonic Motility in IBS Patients (based on Houghton et al., 1997)

1. Study Design: A multicentre, double-blind, parallel-group, placebo-controlled study.

2. Patient Population:

-

36 patients diagnosed with Irritable Bowel Syndrome.

-

Age range: 25-68 years.

-

19 male participants.

3. Investigational Product and Dosage:

-

This compound 10 mg (single oral dose).

-

This compound 40 mg (single oral dose).

-

Placebo (single oral dose).

4. Experimental Procedure:

-

Catheter Placement: A five-channel solid-state manometry catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon.

-

Fasting Motility Recording: Following catheter placement, a 30-minute recording of fasting colonic motor activity was performed.

-

Drug Administration: Patients were administered a single oral dose of either placebo, 10 mg this compound, or 40 mg this compound.

-

Fed Motility Recording: Following drug administration, a standardized meal was given to the patients, and postprandial colonic motor activity was recorded for 60 minutes.

5. Outcome Measures:

-

Mean amplitude of contractions: The average height of the pressure waves.

-

Number of contractions: The total count of pressure waves exceeding a defined threshold.

-

Percentage duration of contractions: The proportion of time during which contractile activity was present.

-

Activity Index: A composite score reflecting the overall contractile activity. The exact formula for its calculation is not specified in the available literature.

-

Motility Index: Another composite score to quantify colonic motor activity. The exact formula for its calculation is not specified in the available literature.

6. Statistical Analysis:

-

Statistical significance was set at P < 0.05.

Discussion and Future Directions

The available evidence suggests that this compound, through its selective M3 receptor antagonism, is a promising agent for reducing colonic hypermotility in patients with IBS. The single clinical trial by Houghton et al. (1997) demonstrated a clear dose-dependent effect, with the 40 mg dose significantly attenuating both fasting and, particularly, postprandial colonic motor activity. The gut-selective nature of this compound is a significant advantage, potentially minimizing the systemic anticholinergic side effects commonly associated with non-selective muscarinic antagonists.

However, it is important to note that the development of this compound for IBS appears to have been discontinued. Despite this, the research on this compound provides a valuable proof-of-concept for the therapeutic potential of selective M3 receptor antagonists in managing IBS symptoms, particularly those related to diarrhea and abdominal cramping.

Further research in this area could focus on several aspects:

-

Long-term Efficacy and Safety: The existing clinical data is from a single-dose study. Long-term studies would be necessary to establish the sustained efficacy and safety of selective M3 antagonists in the chronic management of IBS.

-

Symptom Correlation: Future studies should aim to correlate the observed changes in colonic motility with patient-reported outcomes, such as abdominal pain scores, stool frequency and consistency, and overall quality of life.

-

Subtype-Specific Efficacy: Investigating the efficacy of selective M3 antagonists specifically in the IBS-D subtype would be a logical next step.

-

Pharmacokinetic-Pharmacodynamic Modeling: A more detailed understanding of the relationship between plasma concentrations of the drug and its effect on colonic motility would aid in optimizing dosing regimens.

Conclusion

This compound is a potent and gut-selective M3 muscarinic receptor antagonist that has demonstrated a significant ability to reduce colonic motility in patients with Irritable Bowel Syndrome. While its clinical development was not pursued, the research provides a strong rationale for the continued investigation of selective M3 receptor antagonists as a therapeutic strategy for IBS, particularly in patients with diarrhea-predominant symptoms. The detailed understanding of its mechanism of action and the positive, albeit limited, clinical data serve as a valuable foundation for future drug development efforts in this field.

References

- 1. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. New developments in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the interaction of this compound at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Zamifenacin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Zamifenacin, a selective M3 muscarinic receptor antagonist.

Chemical Properties

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. It has been investigated for its therapeutic potential in disorders characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS)[1][2][3]. The compound is most commonly available as a fumarate salt.

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Reference(s) |

| CAS Number | 127308-82-1 (this compound free base) 127308-98-9 (this compound fumarate) | [4][5] |

| Molecular Formula | C₂₇H₂₉NO₃ (free base) C₃₁H₃₃NO₇ (fumarate) | |

| Molecular Weight | 415.5 g/mol (free base) 531.6 g/mol (fumarate) | |

| IUPAC Name | (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine | |

| SMILES | C1(CCN3C--INVALID-LINK--CCC3)=CC=C(OCO2)C2=C1.C(\C=C\C(O[H])=O)(O[H])=O | |

| Solubility | Soluble in DMSO to 100 mM and in ethanol to 25 mM. In water, soluble at 1 mg/mL with sonication and warming. | |

| Purity | Typically >99% by HPLC. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype. This selectivity is crucial for its targeted effects on smooth muscle, particularly in the gastrointestinal tract, while minimizing side effects associated with the antagonism of other muscarinic receptor subtypes.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling.

The affinity of this compound for various muscarinic receptor subtypes is summarized in the table below.

| Receptor Subtype | pKi Value |

| M3 | 8.52 |

| M2 | 7.93 |

| M1 | 7.90 |

| M4 | 7.78 |

Data sourced from Tocris Bioscience and Abcam.

The signaling pathway initiated by M3 receptor activation and inhibited by this compound is depicted below.

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile involves standard in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To quantify the competitive binding of this compound to M3 muscarinic receptors.

Materials:

-

Cell membranes expressing the human M3 muscarinic receptor.

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-